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Compound of Interest |

1-(2-
Compound Name: fluorophenyl)cyclopropanecarboxy

lic acid

Cat. No.: B1351642

\ J

An In-depth Technical Guide to 1-(2-fluorophenyl)cyclopropanecarboxylic Acid

Core Chemical Properties and Identifiers

1-(2-fluorophenyl)cyclopropanecarboxylic acid is a substituted aromatic carboxylic acid
featuring a cyclopropane ring. The presence of the fluorine atom on the phenyl ring and the
strained cyclopropyl group imparts unique chemical and physical properties, making it a
valuable building block in medicinal chemistry and materials science.

Physicochemical Data

The key physicochemical properties of 1-(2-fluorophenyl)cyclopropanecarboxylic acid are
summarized in the table below. It is important to note that several of these values are predicted
based on computational models.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1351642?utm_src=pdf-interest
https://www.benchchem.com/product/b1351642?utm_src=pdf-body
https://www.benchchem.com/product/b1351642?utm_src=pdf-body
https://www.benchchem.com/product/b1351642?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
1-(2-

IUPAC Name fluorophenyl)cyclopropanecarb  N/A
oxylic acid

CAS Number 306298-00-0 [1]

Molecular Formula C10HoFO2 [1]

Molecular Weight 180.18 g/mol [1]

Appearance White to light yellow solid [1]

Boiling Point 311.4 £ 35.0 °C (Predicted) [1]

Density 1.361 + 0.06 g/cm3 (Predicted) [1]

pKa 3.97 £ 0.20 (Predicted) [1]

Room Temperature, Sealed in
Storage Temperature N [1]
Dry Conditions

Spectroscopic Profile

While specific experimental spectra for this exact compound are not readily available in public
literature, a theoretical profile can be established based on the known spectroscopic behavior
of its constituent functional groups.[2]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct regions. The
aromatic protons on the fluorophenyl group would appear in the downfield region (approx.
7.0-7.6 ppm), exhibiting complex splitting patterns due to fluorine-proton and proton-proton
coupling. The four protons on the cyclopropane ring are diastereotopic and would present as
complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm). The carboxylic acid proton is
highly deshielded and would appear as a broad singlet far downfield, typically above 10 ppm.

[31[4]

e 13C NMR Spectroscopy: The carbon NMR spectrum would feature a signal for the carbonyl
carbon of the carboxylic acid in the 175-185 ppm range. Aromatic carbons would resonate
between 115-165 ppm, with the carbon directly bonded to the fluorine atom showing a large
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one-bond C-F coupling constant. The quaternary and methylene carbons of the
cyclopropane ring would appear in the upfield region, typically between 10-30 ppm.[5]

« Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching
band for the carboxylic acid, spanning from approximately 2500 to 3300 cm~1.[2] A strong,
sharp absorption corresponding to the C=0 (carbonyl) stretch is expected around 1700-1725
cm~1,[2] Additional peaks corresponding to aromatic C-H and C=C bonds, as well as the C-F
bond, would also be present.

o Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+)
corresponding to the molecular weight of 180.18. Common fragmentation patterns would
involve the loss of the carboxyl group (-COOH) and other characteristic cleavages of the
phenyl and cyclopropane rings.

Experimental Protocols: Synthesis

A common and effective method for the synthesis of 1-arylcyclopropanecarboxylic acids
involves the cyclopropanation of an arylacetonitrile followed by hydrolysis. This general
approach can be adapted for the synthesis of the target compound.[6]

Plausible Synthesis of 1-(2-
fluorophenyl)cyclopropanecarboxylic acid

Step 1: Synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile This step involves the a-
alkylation of a substituted phenylacetonitrile with 1,2-dibromoethane in the presence of a strong
base.

e Reactants:

[e]

2-(2-fluorophenyl)acetonitrile

[e]

1,2-dibromoethane

o

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

[¢]

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional but recommended
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o Solvent (e.g., water or a biphasic system)

e Procedure:

o To a solution of 2-(2-fluorophenyl)acetonitrile in the chosen solvent, add the base and
phase-transfer catalyst.

o Heat the mixture to approximately 60 °C with vigorous stirring.
o Slowly add 1,2-dibromoethane to the reaction mixture.

o Maintain the temperature and stirring for several hours until the reaction is complete
(monitored by TLC or GC).

o After cooling, extract the product into an organic solvent (e.g., dichloromethane or ethyl
acetate).

o Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield the crude nitrile.

Step 2: Hydrolysis of 1-(2-fluorophenyl)cyclopropanecarbonitrile The nitrile group is converted
to a carboxylic acid through acidic or basic hydrolysis.

* Reactants:
o 1-(2-fluorophenyl)cyclopropanecarbonitrile
o Concentrated hydrochloric acid (HCI) or a strong base like NaOH
e Procedure (Acid Hydrolysis):
o Add the crude nitrile from Step 1 to an excess of concentrated hydrochloric acid.

o Heat the mixture at reflux for several hours. The progress of the hydrolysis can be
monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.

o Cool the reaction mixture in an ice bath, which should cause the carboxylic acid product to
precipitate.
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o Collect the solid product by filtration.
o Wash the solid with cold water to remove residual acid.

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to yield pure 1-(2-fluorophenyl)cyclopropanecarboxylic acid.

Biological Activity and Drug Development
Relevance

While specific biological data for 1-(2-fluorophenyl)cyclopropanecarboxylic acid is not
extensively documented, the 1-phenylcyclopropane carboxamide scaffold is of significant
interest in drug discovery.[6] Derivatives of this class have demonstrated a wide range of
pharmacological activities, including anti-inflammatory, anti-depressive, anti-tumor, and
antimicrobial effects.[6]

The unique conformational rigidity of the cyclopropane ring can help lock a molecule into a
bioactive conformation, potentially increasing binding affinity and potency at a biological target.
[6] Furthermore, the fluorine atom is a common bioisostere for a hydrogen atom in medicinal
chemistry, often introduced to enhance metabolic stability, improve membrane permeability,

and increase binding interactions.[7]

Therefore, 1-(2-fluorophenyl)cyclopropanecarboxylic acid serves as a key intermediate for
the synthesis of novel therapeutic agents, allowing for the exploration of structure-activity
relationships in various drug development programs.[6]

Visualizations
Logical Data Flow
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Caption: Logical overview of the technical data presented in this guide.

General Synthesis Workflow
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Caption: Plausible two-step synthesis route for the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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